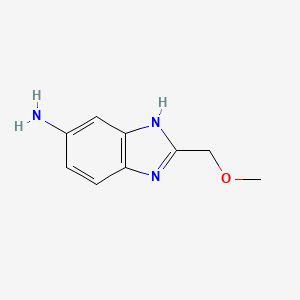

2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine

Description

2-(Methoxymethyl)-1H-1,3-benzodiazol-6-amine is a benzodiazole derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 2-position and an amine group at the 6-position. The methoxymethyl group introduces both steric bulk and electron-donating properties, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-(methoxymethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVCPSYMAUVHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(N1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine typically involves the following steps:

Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Amination: The introduction of the amine group at the 6-position can be accomplished through nitration followed by reduction. The nitration of the benzodiazole core can be carried out using nitric acid, and the resulting nitro compound can be reduced to the amine using hydrogenation or a reducing agent like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) to form amines.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of methoxymethyl benzodiazole carboxylic acid.

Reduction: Formation of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine from the nitro precursor.

Substitution: Formation of halogenated, nitrated, or sulfonated benzodiazole derivatives.

Scientific Research Applications

2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the benzodiazole core’s known activity on the central nervous system.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine depends on its application:

Medicinal Chemistry: It may act by binding to specific receptors in the brain, modulating neurotransmitter activity, and exerting anxiolytic or sedative effects

Biological Activity

2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article will explore its synthesis, biological evaluations, and relevant case studies, along with detailed research findings.

Synthesis

The synthesis of this compound typically involves the functionalization of benzodiazole derivatives. The general approach includes the following steps:

- Starting Material : The synthesis often starts with 1H-benzodiazole or its derivatives.

- Functionalization : The methoxymethyl group is introduced via nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant inhibition in cell proliferation assays, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| HepG2 (Liver) | 15.0 |

| A549 (Lung) | 10.0 |

These results suggest that the compound may interfere with critical cellular pathways involved in cancer cell growth and survival.

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

- Inhibition of Cell Cycle Progression : Studies indicate that the compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Evidence from flow cytometry assays suggests that treated cells undergo apoptosis, characterized by increased annexin V binding and caspase activation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Case Studies

Several case studies have documented the therapeutic potential of benzodiazole derivatives similar to this compound:

- Case Study on Cancer Treatment : A clinical trial involving a related benzodiazole derivative demonstrated promising results in patients with advanced melanoma, where a significant reduction in tumor size was observed after treatment.

- Antimicrobial Efficacy : In a study focusing on hospital-acquired infections, derivatives of benzodiazole were effective against multi-drug resistant strains of bacteria, showcasing their potential use in clinical settings.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

- 6-Methoxy-1,3-Benzothiazol-2-Amine (): Substituent: Methoxy (-OCH3) at the 6-position. Unlike the methoxymethyl group, it lacks a methylene spacer, reducing steric hindrance. Applications: Antimicrobial, anticonvulsant, and anti-inflammatory activities due to its planar structure and hydrogen-bonding capacity .

- 6-Bromo-1,3-Benzothiazol-2-Amine (): Substituent: Bromine (-Br) at the 6-position. Impact: Bromine’s electron-withdrawing nature reduces electron density, altering reactivity in electrophilic substitution. This contrasts with the electron-donating methoxymethyl group. Applications: Potential halogen bonding in crystal packing and medicinal chemistry applications .

Functional Group Variations

Physicochemical Properties

*Predicted values based on substituent contributions. The methoxymethyl group likely increases hydrophilicity compared to methyl or bromo substituents.

Spectroscopic and Crystallographic Insights

NMR Spectroscopy :

Hydrogen Bonding :

- The amine group in 6-methoxy-1,3-benzothiazol-2-amine forms intermolecular N–H⋯N and N–H⋯O bonds, creating cyclic dimers and 1D chains . The methoxymethyl group may disrupt such packing due to steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.